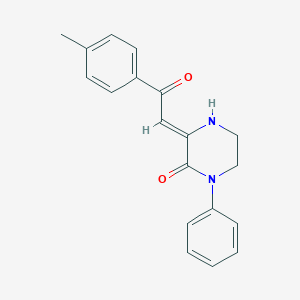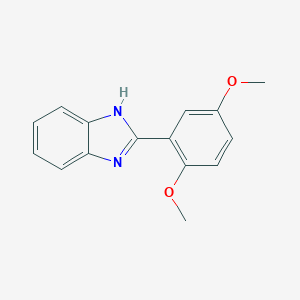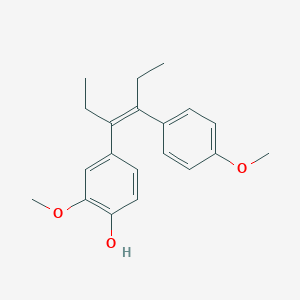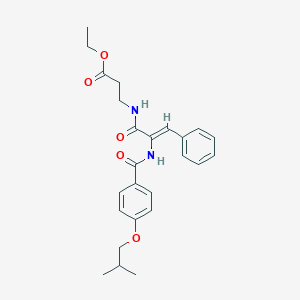![molecular formula C20H16N2O B222176 2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
2-[4-(benzyloxy)phenyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(benzyloxy)phenyl]-1H-benzimidazole, also known as BZI, is a benzimidazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. BZI is known for its unique chemical structure, which makes it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. This compound has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(benzyloxy)phenyl]-1H-benzimidazole has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research studies. This compound has also been shown to have a wide range of biological activities, making it a versatile compound for various research applications. However, this compound also has limitations. Its mechanism of action is not fully understood, and its potential side effects are not well-known. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
Orientations Futures
There are several future directions for research on 2-[4-(benzyloxy)phenyl]-1H-benzimidazole. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of this compound's mechanism of action and its potential side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole involves the reaction between 4-(benzyloxy)aniline and o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.
Applications De Recherche Scientifique
2-[4-(benzyloxy)phenyl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development. This compound has been used in various research studies, including cancer research, drug development, and enzyme inhibition studies.
Propriétés
Formule moléculaire |
C20H16N2O |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-(4-phenylmethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2,(H,21,22) |
Clé InChI |
SJQYEMCIARWWGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)



![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)





![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

